molecular formula C16H18N4O3S2 B7430300 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide

3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide

Cat. No. B7430300
M. Wt: 378.5 g/mol
InChI Key: YLKMEYIPUDFGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide, also known as SPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. SPP is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.

Mechanism of Action

3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide binds to the active site of CAIX and inhibits its catalytic activity. CAIX is responsible for the conversion of carbon dioxide to bicarbonate and protons, which leads to the acidification of the extracellular microenvironment. Inhibition of CAIX by 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide leads to a decrease in extracellular acidity, which in turn reduces the invasiveness and metastatic potential of cancer cells.
Biochemical and Physiological Effects:
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. It has also been shown to reduce the invasiveness and metastatic potential of cancer cells by decreasing extracellular acidity. 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is a potent and selective inhibitor of CAIX, making it a valuable tool for studying the role of CAIX in cancer biology. However, 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. The synthesis of 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is also a multi-step process that can be time-consuming and expensive.

Future Directions

Future research on 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide could focus on improving its solubility and bioavailability, as well as developing more efficient synthesis methods. 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide could also be investigated for its potential as a radiotracer for imaging CAIX expression in vivo. In addition, 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide could be tested in combination with other anticancer agents to determine its efficacy in treating various types of cancer.

Synthesis Methods

The synthesis of 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with pyrrolidine-1-carbothioamide in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloropyridine to obtain the final product, 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide. The purity and yield of 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide can be improved by recrystallization and column chromatography.

Scientific Research Applications

3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit CAIX, which is overexpressed in many types of cancer cells, including renal cell carcinoma, breast cancer, and glioblastoma. Inhibition of CAIX leads to a decrease in extracellular acidity, which in turn reduces the invasiveness and metastatic potential of cancer cells. 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has also been investigated for its potential as a radiotracer for imaging CAIX expression in vivo.

properties

IUPAC Name

3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c17-25(21,22)14-6-4-12(5-7-14)19-16(24)20-10-8-13(11-20)23-15-3-1-2-9-18-15/h1-7,9,13H,8,10-11H2,(H,19,24)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKMEYIPUDFGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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